molecular formula C11H17BO3 B1275568 2-(tert-Butoxymethyl)phenylboronic acid CAS No. 373384-12-4

2-(tert-Butoxymethyl)phenylboronic acid

Cat. No. B1275568
CAS RN: 373384-12-4
M. Wt: 208.06 g/mol
InChI Key: MKTUWARSDLQBAL-UHFFFAOYSA-N
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Description

2-(tert-Butoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C11H17BO3. It has an average mass of 208.062 Da and a monoisotopic mass of 208.127075 Da .


Molecular Structure Analysis

The molecular structure of 2-(tert-Butoxymethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group and a tert-butoxymethyl group . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(tert-Butoxymethyl)phenylboronic acid are not available, boronic acids are generally known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 336.1±44.0 °C at 760 mmHg, and a flash point of 157.0±28.4 °C . It has a molar refractivity of 58.2±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 195.7±5.0 cm3 .

Scientific Research Applications

Organic Synthesis and Catalysis

2-(tert-Butoxymethyl)phenylboronic acid: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The stability and reactivity of this boronic acid make it a preferred choice for chemists working on new organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of pharmaceuticals. Its ability to form stable covalent bonds with various organic substrates allows for the creation of diverse medicinal molecules. However, it is primarily for R&D use and not for direct medicinal applications .

Materials Science

2-(tert-Butoxymethyl)phenylboronic acid: finds applications in materials science, particularly in the development of new polymers and coatings. Its boronic acid group can interact with other chemical entities to form novel materials with unique properties .

Environmental Science

This compound is explored for environmental applications, such as in the development of sensors that can detect environmental pollutants. The boronic acid moiety can bind to various analytes, making it useful for monitoring environmental changes .

Analytical Chemistry

In analytical chemistry, 2-(tert-Butoxymethyl)phenylboronic acid is used as a reagent in chromatography and other analytical techniques to separate and identify chemical compounds. Its selective binding properties are particularly useful in the analysis of complex mixtures .

Biochemistry

In biochemistry, the compound is used in the study of enzyme interactions and mechanisms. It can act as an inhibitor or a probe to understand the biochemical pathways and functions of different enzymes .

Pharmacy

While not directly used in pharmacy, 2-(tert-Butoxymethyl)phenylboronic acid is significant in the research and development phase of drug discovery. It helps in creating prodrugs and active pharmaceutical ingredients during the early stages of drug development .

Chemical Engineering

In chemical engineering, this boronic acid is used in process optimization and the synthesis of chemicals on an industrial scale. Its role in catalysis is particularly important for designing efficient and sustainable chemical processes .

Safety and Hazards

The safety data sheet for 2-(tert-Butoxymethyl)phenylboronic acid indicates that it is classified under GHS07 and has a hazard statement of H302, which means it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(tert-Butoxymethyl)phenylboronic acid . For instance, the compound’s reactivity and stability can be affected by pH and temperature. Additionally, the presence of other molecules that can interact with boronic acids may also influence its action.

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTUWARSDLQBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396541
Record name 2-(tert-Butoxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxymethyl)phenylboronic acid

CAS RN

373384-12-4
Record name 2-(tert-Butoxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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